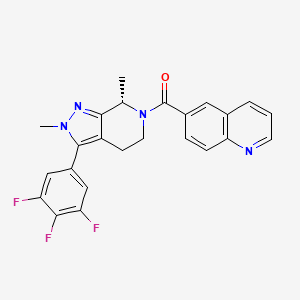

Magl-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H19F3N4O |

|---|---|

Molecular Weight |

436.4 g/mol |

IUPAC Name |

[(7S)-2,7-dimethyl-3-(3,4,5-trifluorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-c]pyridin-6-yl]-quinolin-6-ylmethanone |

InChI |

InChI=1S/C24H19F3N4O/c1-13-22-17(23(30(2)29-22)16-11-18(25)21(27)19(26)12-16)7-9-31(13)24(32)15-5-6-20-14(10-15)4-3-8-28-20/h3-6,8,10-13H,7,9H2,1-2H3/t13-/m0/s1 |

InChI Key |

PCEFOSSMUXUVLH-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@H]1C2=NN(C(=C2CCN1C(=O)C3=CC4=C(C=C3)N=CC=C4)C5=CC(=C(C(=C5)F)F)F)C |

Canonical SMILES |

CC1C2=NN(C(=C2CCN1C(=O)C3=CC4=C(C=C3)N=CC=C4)C5=CC(=C(C(=C5)F)F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

"Magl-IN-6" chemical structure and properties

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activity of Magl-IN-6, a potent inhibitor of monoacylglycerol lipase (MAGL).

Chemical Structure and Properties

This compound is a potent monoacylglycerol lipase (MAGL) inhibitor with an IC50 of 4.71 nM.[1][2][3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₉F₃N₄O | [1][5] |

| Molecular Weight | 436.43 g/mol | [1][5] |

| CAS Number | 2414320-29-7 | [1][2][5] |

| SMILES | CN1C(C2=CC(F)=C(C(F)=C2)F)=C3C(--INVALID-LINK--C)=N1 | [1][5] |

| IC₅₀ (MAGL) | 4.71 nM | [1][2][3][4][6] |

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to its accumulation. Elevated levels of 2-AG can then potentiate the activation of cannabinoid receptors, primarily CB1 and CB2, which are involved in a variety of physiological processes, including pain sensation, inflammation, and neurotransmission. The inhibition of MAGL by this compound represents a promising therapeutic strategy for neurological disorders.[1][6]

Figure 1: Signaling pathway of this compound action.

Experimental Protocols

The synthesis and characterization of this compound are detailed in the patent WO2020065613A1.[1][6] Researchers should refer to this document for specific experimental procedures. The general workflow for evaluating the efficacy of a MAGL inhibitor like this compound is outlined below.

References

Magl-IN-6: A Technical Guide to its Role in Endocannabinoid Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magl-IN-6 is a potent inhibitor of Monoacylglycerol Lipase (MAGL), a key serine hydrolase in the endocannabinoid system. MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in a myriad of physiological processes including neurotransmission, inflammation, and pain perception. Inhibition of MAGL by compounds such as this compound leads to an elevation of 2-AG levels, thereby potentiating endocannabinoid signaling. This guide provides a comprehensive technical overview of the role and characterization of this compound, including its known inhibitory potency, detailed experimental protocols for assessing MAGL activity, and the broader context of its mechanism of action within the endocannabinoid signaling cascade.

Introduction to Endocannabinoid Signaling and Monoacylglycerol Lipase (MAGL)

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in maintaining homeostasis. The primary components of the ECS include cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids, and the enzymes responsible for their synthesis and degradation. The two most well-characterized endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[1][2].

MAGL is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol, thereby terminating its signaling[1][3][4]. In the brain, MAGL is estimated to be responsible for approximately 85% of 2-AG degradation[1][3][4]. The degradation of 2-AG not only curtails its cannabimimetic effects but also provides a significant source of arachidonic acid, a precursor for the synthesis of pro-inflammatory prostaglandins[1][5]. Consequently, inhibition of MAGL presents a dual therapeutic potential: enhancing the beneficial effects of 2-AG signaling (e.g., analgesia, anxiolysis) and reducing neuroinflammation by limiting prostaglandin production[5][6].

This compound: A Potent MAGL Inhibitor

This compound has been identified as a potent inhibitor of MAGL. The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) | Source |

| This compound | MAGL | 4.71 | WO2020065613A1 |

Note: Further quantitative data, such as the inhibition constant (Ki) and selectivity against other serine hydrolases like Fatty Acid Amide Hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and α/β-hydrolase domain 12 (ABHD12), are not publicly available for this compound. In vivo efficacy and pharmacokinetic data for this compound have also not been disclosed in the public domain.

Signaling Pathways and Mechanism of Action

The inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway by preventing the breakdown of 2-AG. This leads to an accumulation of 2-AG in the synaptic cleft and surrounding tissues, resulting in enhanced activation of presynaptic CB1 receptors. This enhanced signaling can lead to a reduction in neurotransmitter release, a key mechanism underlying the analgesic and anxiolytic effects of MAGL inhibitors.

Endocannabinoid Signaling Pathway

The following diagram illustrates the canonical endocannabinoid signaling pathway and the central role of MAGL.

Figure 1: Endocannabinoid signaling at the synapse and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of MAGL inhibitors. While the specific protocols used for this compound are not publicly available, these represent standard and widely adopted methods in the field.

In Vitro MAGL Activity Assay (Fluorometric)

This assay measures the enzymatic activity of MAGL by monitoring the fluorescence generated from the hydrolysis of a fluorogenic substrate.

Materials:

-

Recombinant human MAGL

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA

-

Fluorogenic Substrate (e.g., 4-methylumbelliferyl arachidonate)

-

This compound or other test compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control).

-

Add 178 µL of Assay Buffer containing the recombinant human MAGL to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the potency and selectivity of an inhibitor in a complex biological sample, such as a brain homogenate.

Materials:

-

Mouse brain tissue

-

Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors

-

This compound or other test compounds

-

Activity-based probe (e.g., FP-Rhodamine)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Homogenize mouse brain tissue in Lysis Buffer on ice.

-

Centrifuge the homogenate at 100,000 x g for 45 minutes at 4°C to pellet membranes. Resuspend the membrane fraction in Lysis Buffer.

-

Determine the protein concentration of the membrane preparation.

-

In separate tubes, pre-incubate 50 µg of the membrane proteome with varying concentrations of this compound or DMSO for 30 minutes at 37°C.

-

Add the activity-based probe (e.g., 1 µM FP-Rhodamine) to each tube and incubate for another 30 minutes at 37°C.

-

Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the probe-labeled enzymes using a fluorescence gel scanner.

-

The intensity of the fluorescent band corresponding to MAGL will decrease with increasing concentrations of the inhibitor. Quantify the band intensities to determine the IC50 value.

Figure 2: General workflow for competitive activity-based protein profiling (ABPP).

In Vivo Measurement of 2-AG Levels by LC-MS/MS

This protocol describes the quantification of 2-AG levels in brain tissue from animals treated with a MAGL inhibitor.

Materials:

-

Mice

-

This compound formulated for in vivo administration

-

Liquid nitrogen

-

Extraction Solvent: Acetonitrile with internal standard (e.g., 2-AG-d8)

-

LC-MS/MS system

Procedure:

-

Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection).

-

At a specified time point post-administration, euthanize the mice and immediately collect the brain tissue.

-

Flash-freeze the brain tissue in liquid nitrogen to halt enzymatic activity.

-

Weigh the frozen brain tissue and homogenize it in ice-cold Extraction Solvent.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and analyze it using a validated LC-MS/MS method for the quantification of 2-AG.

-

Normalize the 2-AG levels to the weight of the brain tissue.

-

Compare the 2-AG levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of MAGL inhibition.

Conclusion

This compound is a potent inhibitor of MAGL, an enzyme that plays a pivotal role in endocannabinoid signaling. By inhibiting MAGL, this compound elevates the levels of the endocannabinoid 2-AG, which has therapeutic potential for a range of neurological and inflammatory disorders. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other novel MAGL inhibitors. Further studies are required to fully elucidate the selectivity, in vivo efficacy, and pharmacokinetic profile of this compound to realize its full therapeutic potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. bms.com [bms.com]

- 3. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

The In Vitro Effect of Magl-IN-6 on 2-Arachidonoylglycerol (2-AG) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Magl-IN-6, a potent inhibitor of Monoacylglycerol Lipase (MAGL), on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.

Introduction to MAGL and 2-AG Signaling

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system and peripheral tissues. Its primary role is the termination of signaling by the endocannabinoid 2-arachidonoylglycerol (2-AG) through hydrolysis. This enzymatic degradation yields arachidonic acid (AA) and glycerol. 2-AG is the most abundant endocannabinoid in the brain and a full agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2). The endocannabinoid system is a critical regulator of numerous physiological processes, including pain perception, inflammation, and neurotransmission.

The inhibition of MAGL presents a compelling therapeutic strategy. By preventing the breakdown of 2-AG, MAGL inhibitors effectively increase the levels of this endocannabinoid, leading to enhanced activation of cannabinoid receptors. This amplified signaling can produce analgesic, anti-inflammatory, and neuroprotective effects. Furthermore, by shunting the metabolic flux away from the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, MAGL inhibition can also exert anti-inflammatory effects through a secondary mechanism.

This compound has been identified as a potent inhibitor of MAGL, offering a valuable pharmacological tool for studying the therapeutic potential of MAGL inhibition in various neurological disorders.

Quantitative Data: In Vitro Potency of this compound

This compound demonstrates high potency in inhibiting MAGL activity in vitro. The following table summarizes the available quantitative data for this compound and provides a comparison with other notable MAGL inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human MAGL | Biochemical Assay | 4.71 | WO2020065613A1[1][2] |

| MAGLi 432 | Human MAGL | Biochemical Assay | 4.2 | [3] |

| JZL 184 | Human MAGL | Biochemical Assay | 8 | [3] |

| KML29 | Human MAGL | Biochemical Assay | 2.5 | [3] |

| MJN110 | Human MAGL | Biochemical Assay | 2.1 | [3] |

Signaling Pathway

The inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway by increasing the availability of 2-AG. This leads to enhanced activation of cannabinoid receptors (CB1 and CB2) and a subsequent reduction in the production of arachidonic acid and its pro-inflammatory downstream metabolites.

Caption: MAGL Inhibition Pathway by this compound.

Experimental Protocols

The determination of the in vitro efficacy of this compound on 2-AG levels involves two primary types of assays: a direct enzymatic activity assay to measure MAGL inhibition and a cellular assay to quantify the resulting changes in 2-AG concentrations.

In Vitro MAGL Inhibition Assay (Fluorogenic Substrate Method)

This protocol is a representative method for determining the IC50 value of a MAGL inhibitor, adapted from established procedures.[4]

Objective: To determine the concentration of this compound required to inhibit 50% of MAGL enzymatic activity.

Materials:

-

Recombinant human MAGL enzyme

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA and 0.1 mg/mL BSA)

-

Fluorogenic MAGL substrate (e.g., 4-Nitrophenylacetate)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates (black, flat-bottom for fluorescence)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the recombinant human MAGL enzyme to all wells except the background control wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantification of 2-AG Levels in Cell Lysates by LC-MS/MS

This protocol outlines a general workflow for measuring the change in intracellular 2-AG levels following treatment with a MAGL inhibitor.

Objective: To quantify the increase in 2-AG levels in a cellular context after inhibition of MAGL by this compound.

Materials:

-

Cell line expressing MAGL (e.g., primary human astrocytes, pericytes, or hCMEC/D3 cells)[5]

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer

-

Internal standard (e.g., 2-AG-d8)

-

Solvents for liquid-liquid extraction (e.g., toluene)[6]

-

LC-MS/MS system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 6 hours).[5]

-

After treatment, wash the cells with ice-cold PBS and harvest them.

-

Lyse the cells and add the internal standard.

-

Perform a liquid-liquid extraction to isolate the lipid fraction containing 2-AG.

-

Dry the organic phase and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system for quantification of 2-AG levels.

-

Normalize the 2-AG levels to the internal standard and protein concentration of the cell lysate.

-

Compare the 2-AG levels in this compound-treated cells to the vehicle-treated controls to determine the fold-increase.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel MAGL inhibitor like this compound in vitro.

Caption: In Vitro Evaluation Workflow for this compound.

Conclusion

This compound is a highly potent inhibitor of MAGL, as evidenced by its low nanomolar IC50 value. The in vitro inhibition of MAGL by this compound is expected to lead to a significant elevation of 2-AG levels in cellular systems. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other novel MAGL inhibitors. The continued investigation of such compounds is crucial for advancing our understanding of the endocannabinoid system and for the development of new therapeutics for a range of neurological and inflammatory disorders.

References

- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2020065613A1 - Monoacylglycerol lipase modulators - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The MAGL Inhibitor JZL184: A Technical Guide for Cancer Cell Biology Research

Disclaimer: Initial searches for "Magl-IN-6" did not yield specific public domain information. Therefore, this guide utilizes the well-characterized and structurally distinct monoacylglycerol lipase (MAGL) inhibitor, JZL184, as a representative tool to illustrate the principles and methodologies for studying MAGL inhibition in cancer cell biology.

Introduction

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in lipid metabolism and signaling. It is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol.[1] In the context of cancer, MAGL is frequently upregulated in aggressive tumor cells, where it contributes to a pro-tumorigenic lipid network that drives cancer cell migration, invasion, survival, and in vivo tumor growth.[1][2] Inhibition of MAGL presents a promising therapeutic strategy by dually modulating the endocannabinoid and fatty acid signaling pathways. This guide provides a technical overview of JZL184, a potent and selective MAGL inhibitor, as a tool for cancer cell biology research.

JZL184: Chemical Properties and Mechanism of Action

JZL184 is a potent, selective, and irreversible inhibitor of MAGL.[3][4] It covalently modifies the catalytic serine residue in the active site of MAGL, leading to its inactivation.[4] This inhibition blocks the hydrolysis of 2-AG, causing its accumulation and subsequent activation of cannabinoid receptors (CB1 and CB2).[5][6] Concurrently, the reduction in arachidonic acid production diminishes the substrate pool for pro-inflammatory and pro-tumorigenic eicosanoids, such as prostaglandins and leukotrienes.[7][8]

Quantitative Data: Inhibitory Activity of JZL184

The inhibitory potency of JZL184 against MAGL and its effects on cancer cell viability have been documented across various cell lines.

| Parameter | Cell Line/Enzyme Source | Value | Reference |

| IC50 (MAGL Inhibition) | Murine and Human MAGL | 2 nM | [4] |

| Rat MAGL | 25 nM | [4] | |

| Mouse Brain Membranes | 8 nM | [3] | |

| IC50 (Cell Viability) | A549 (Lung Carcinoma) | >10 µM (72h) | [6] |

| H358 (Lung Carcinoma) | >10 µM (72h) | [9] | |

| MCF-7 (Breast Adenocarcinoma) | Not explicitly stated, but significant viability reduction at 10 µM | ||

| MDA-MB-231 (Breast Adenocarcinoma) | Not explicitly stated, but significant viability reduction at 10 µM |

Signaling Pathways Modulated by JZL184

Inhibition of MAGL by JZL184 perturbs two major signaling axes in cancer cells: the endocannabinoid system and fatty acid metabolism.

Endocannabinoid Signaling Pathway

The accumulation of 2-AG following MAGL inhibition leads to the activation of cannabinoid receptors, primarily CB1, which can trigger anti-proliferative and anti-invasive signaling cascades. One key downstream effect is the upregulation of the Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), which plays a crucial role in inhibiting matrix metalloproteinases (MMPs) involved in extracellular matrix degradation and tumor invasion.[5][6]

Fatty Acid Metabolism Pathway

By blocking the generation of arachidonic acid from 2-AG, JZL184 reduces the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of eicosanoids, such as prostaglandins (e.g., PGE2) and leukotrienes, which are potent mediators of inflammation and have been shown to promote cancer cell proliferation, angiogenesis, and invasion.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of JZL184 on cancer cells.

MAGL Activity Assay

This protocol describes a method to measure MAGL activity in cell lysates and determine the inhibitory effect of JZL184.[10]

Materials:

-

Cancer cell lines (e.g., A549, H358)

-

JZL184

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

2-arachidonoyl-sn-glycerol (2-AG) substrate

-

Reaction buffer (e.g., 20 mM HEPES, 1 mM CaCl₂, pH 7.4)

-

Acetonitrile with 0.1% formic acid (stop solution)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cancer cells to ~80-90% confluency.

-

Lyse cells in ice-cold lysis buffer and determine protein concentration.

-

Pre-incubate cell lysates (e.g., 20 µg of protein) with various concentrations of JZL184 or vehicle (DMSO) for 30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 2-AG substrate (e.g., final concentration of 10 µM).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% formic acid.

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant for the amount of arachidonic acid produced using LC-MS.

-

Calculate MAGL activity as the rate of arachidonic acid formation and determine the IC50 of JZL184.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the effect of JZL184 on cancer cell viability.[5]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

JZL184

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat cells with a serial dilution of JZL184 (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol details the detection of changes in protein expression (e.g., MAGL, TIMP-1, EMT markers) following JZL184 treatment.[6][9]

Materials:

-

Cancer cell lines

-

JZL184

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MAGL, anti-TIMP-1, anti-E-cadherin, anti-Vimentin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with JZL184 or vehicle for the desired time.

-

Lyse cells, quantify protein concentration, and prepare lysates with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C (dilutions to be optimized, typically 1:1000).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature (dilution typically 1:2000 to 1:5000).

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Matrigel Invasion Assay

This protocol describes how to assess the effect of JZL184 on the invasive capacity of cancer cells.[6][11]

Materials:

-

Cancer cell lines (e.g., A549)

-

JZL184

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

Matrigel Basement Membrane Matrix

-

Boyden chamber inserts (8 µm pore size) for 24-well plates

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).

-

Coat the top of the Boyden chamber inserts with the diluted Matrigel solution (e.g., 50 µL per insert) and incubate at 37°C for at least 4 hours to allow for gelation.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the Matrigel-coated inserts. Include JZL184 or vehicle in the cell suspension.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of invaded cells in several fields of view under a microscope.

In Vivo Xenograft Model

This protocol outlines a subcutaneous xenograft model in nude mice to evaluate the in vivo efficacy of JZL184.[12][13]

Materials:

-

Athymic nude mice

-

A549 human lung adenocarcinoma cells

-

Matrigel

-

JZL184

-

Vehicle for JZL184 (e.g., saline with 5% Tween 80 and 5% DMSO)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer JZL184 (e.g., 10 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a set schedule (e.g., daily or every other day).

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

Conclusion

JZL184 serves as a powerful research tool for investigating the role of MAGL in cancer cell biology. Its ability to concurrently modulate endocannabinoid and fatty acid signaling pathways provides a unique mechanism to probe the intricate lipid networks that support cancer progression. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of MAGL inhibition in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cyclooxygenases and lipoxygenases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Murine Xenograft Model of Spontaneous Metastases of Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary In vivo Efficacy Studies of Monoacylglycerol Lipase (MAGL) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core methodologies and data interpretation for preliminary in vivo efficacy studies of Monoacylglycerol Lipase (MAGL) inhibitors. While specific data for a compound designated "Magl-IN-6" is not publicly available, this document synthesizes findings from studies on other well-characterized MAGL inhibitors, such as MAGLi 432 and JZL184, to serve as a technical reference for researchers in the field.

Introduction to MAGL Inhibition

Monoacylglycerol lipase (MAGL) is a key serine hydrolase enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] 2-AG is an endogenous ligand for the cannabinoid receptors CB1 and CB2, which are involved in a multitude of physiological processes, including pain sensation, inflammation, and neurotransmission.[2][3][4] By hydrolyzing 2-AG, MAGL not only terminates endocannabinoid signaling but also contributes to the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[5][6]

MAGL inhibitors are a class of therapeutic compounds that block the activity of the MAGL enzyme.[2] This inhibition leads to an accumulation of 2-AG in various tissues, including the brain, which in turn enhances the activation of cannabinoid receptors.[2] This enhanced signaling is being explored for its therapeutic potential in a range of conditions, including neurodegenerative diseases, inflammatory disorders, and pain management.[2][5][6] Preclinical studies using various animal models have demonstrated the potential of MAGL inhibitors to produce analgesic, anti-inflammatory, and neuroprotective effects.[2][5]

Signaling Pathway of MAGL Inhibition

The mechanism of action of MAGL inhibitors involves the modulation of the endocannabinoid system and the reduction of pro-inflammatory mediators. The following diagram illustrates the core signaling pathway affected by MAGL inhibition.

In Vivo Efficacy Data Summary

The following tables summarize quantitative data from preliminary in vivo efficacy studies of representative MAGL inhibitors.

Table 1: Efficacy of MAGL Inhibitors in Neuroinflammation Models

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| MAGLi 432 | CD-1 mice with LPS-induced neuroinflammation | 1 mg/kg, i.p., for 3 consecutive days | - Effective blockade of MAGL activity in the brain. - ~10-fold increase in brain 2-AG levels. - Significant reduction in arachidonic acid, PGE2, and PGD2 levels in the brain. | [1] |

| JZL184 | C57BL/6 mice with LPS-induced acute lung injury | 16 mg/kg, i.p., single dose | - Reduced neutrophil accumulation in the lungs. - Decreased production of pro-inflammatory cytokines. - Effects mediated by CB1 and CB2 receptor activation. | [7] |

Table 2: Efficacy of MAGL Inhibitors in Pain Models

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| JZL184 | Mice with chronic constriction injury (CCI) of the sciatic nerve | Not specified | - Decreased mechanical and cold allodynia. - Analgesic effects are not due to sedation. | [8] |

| ABD-1970 | Rodent models of nociceptive and pruritic pain | ED50 values of 1-2 mg/kg | - Demonstrated antinociceptive and anti-pruritic activity. | [9] |

| LEI-515 | Mice with chemotherapy-induced neuropathic pain | 30 or 100 mg/kg, oral | - Suppressed neuropathic nociception. - Antinociceptive efficacy blocked by CB2, but not CB1, antagonists. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative experimental protocols for key assays.

4.1. LPS-Induced Neuroinflammation Model

-

Animal Model: Male CD-1 mice are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment with ad libitum access to food and water.

-

Grouping: Mice are randomized into treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, MAGL Inhibitor + LPS).

-

Induction of Neuroinflammation: Lipopolysaccharide (LPS) from E. coli is administered intraperitoneally (i.p.) at a dose of 1 mg/kg to induce neuroinflammation. Control animals receive saline.

-

Drug Administration: The MAGL inhibitor or vehicle is administered i.p. at a specified dose (e.g., 1 mg/kg for MAGLi 432) 30 minutes after the LPS injection. This regimen is typically repeated for 3 consecutive days.[1]

-

Endpoint Analysis:

-

Tissue Collection: Brain tissue is collected for analysis.

-

Activity-Based Protein Profiling (ABPP): To confirm target engagement and measure MAGL activity.

-

Western Blot: To measure total MAGL protein levels.

-

LC-MS/MS: To quantify the levels of 2-AG, arachidonic acid, and prostaglandins (PGE2, PGD2) in brain lysates.[1]

-

4.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Animal Model: Mice or rats are used.

-

Surgical Procedure:

-

The animal is anesthetized.

-

The common sciatic nerve is exposed at the level of the mid-thigh.

-

Proximal to the trifurcation, four loose ligatures are tied around the nerve.

-

-

Post-Operative Care: Animals receive post-operative analgesics (e.g., ketoprofen) for 3 days.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates mechanical allodynia.

-

Cold Allodynia: Measured by the response to a drop of acetone applied to the plantar surface of the paw. An increased duration of paw withdrawal indicates cold allodynia.

-

-

Drug Administration: The MAGL inhibitor is administered (e.g., i.p. or orally) and behavioral assessments are performed at various time points post-administration.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a MAGL inhibitor.

Conclusion

The preliminary in vivo efficacy studies of MAGL inhibitors have demonstrated their potential as therapeutic agents for a variety of disorders, primarily through the modulation of the endocannabinoid system and reduction of neuroinflammation. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Future research, including studies on novel compounds, will further elucidate the therapeutic applications and clinical potential of MAGL inhibition.

References

- 1. biorxiv.org [biorxiv.org]

- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Magl-IN-6 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Magl-IN-6, a potent and selective monoacylglycerol lipase (MAGL) inhibitor, in various in vitro assays. The following sections describe the mechanism of action, experimental procedures, and data analysis for key assays to characterize the activity and effects of this compound.

Mechanism of Action

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] By inhibiting MAGL, this compound blocks the breakdown of 2-AG, leading to its accumulation.[3] This, in turn, reduces the levels of AA, a precursor for pro-inflammatory prostaglandins.[4][5] The dual action of elevating 2-AG and decreasing AA levels makes MAGL inhibitors like this compound valuable tools for studying the endocannabinoid system and as potential therapeutics for various neurological and inflammatory disorders.[3][6] this compound is a non-covalent inhibitor of MAGL.[7]

Quantitative Data Summary

The following tables summarize the reported in vitro potency and effects of this compound (also referred to as MAGLi 432) on MAGL activity and endocannabinoid levels.

Table 1: In Vitro Potency of this compound (MAGLi 432)

| Enzyme | Species | IC50 (nM) | Assay Type | Reference |

| MAGL | Human | 4.2 | Enzymatic Assay | [7] |

| MAGL | Mouse | 3.1 | Enzymatic Assay | [7] |

Table 2: Effect of this compound (MAGLi 432) on Endocannabinoid and Metabolite Levels in Human Neurovascular Unit (NVU) Cells In Vitro

| Cell Type | Treatment | 2-AG Fold Increase | Arachidonic Acid Change | Reference |

| BMECs (hCMEC/D3) | 1 µM MAGLi 432 (6h) | ~18-fold | No significant effect | [7] |

| Astrocytes (pHA) | 1 µM MAGLi 432 (6h) | ~18-fold | Significant depletion | [7] |

| Pericytes (pHP) | 1 µM MAGLi 432 (6h) | ~70-fold | Significant depletion | [7] |

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound.

References

- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature | bioRxiv [biorxiv.org]

Application Notes and Protocols for Magl-IN-6 in Activity-Based Protein Profiling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Magl-IN-6, a potent monoacylglycerol lipase (MAGL) inhibitor, in activity-based protein profiling (ABPP) experiments. The protocols outlined below are designed to enable researchers to assess the potency, selectivity, and target engagement of this compound in various biological systems.

Introduction to Monoacylglycerol Lipase (MAGL) and this compound

Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a central role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[1] This enzymatic degradation terminates 2-AG signaling and initiates the production of pro-inflammatory eicosanoids.[2] Inhibition of MAGL elevates 2-AG levels and reduces arachidonic acid, leading to potential therapeutic benefits for a range of neurological and inflammatory disorders.[3][4]

This compound is a potent inhibitor of MAGL with a reported half-maximal inhibitory concentration (IC50) of 4.71 nM.[5][6][7][8] Its high affinity makes it a valuable tool for studying the physiological and pathological roles of MAGL. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex proteomes.[9] Competitive ABPP, in particular, allows for the determination of inhibitor potency and selectivity directly in native biological systems.[8]

Key Applications of this compound in ABPP

-

Determination of in vitro and in situ potency (IC50): Assess the concentration of this compound required to inhibit MAGL activity in cell lysates, tissue homogenates, and intact cells.

-

Selectivity profiling: Evaluate the specificity of this compound for MAGL against other serine hydrolases present in the proteome.

-

Target engagement studies: Confirm the interaction of this compound with its intended target (MAGL) in a cellular or in vivo context.

-

Screening for novel MAGL inhibitors: Use this compound as a positive control in competitive ABPP assays to identify new small molecule inhibitors of MAGL.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide an illustrative example of selectivity data that can be generated through ABPP.

Table 1: Potency of this compound Against Monoacylglycerol Lipase (MAGL)

| Compound | Target | IC50 (nM) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | MAGL | 4.71 | 2414320-29-7 | C24H19F3N4O | 436.43 | [5][6][7][8] |

Table 2: Illustrative Selectivity Profile of a MAGL Inhibitor Determined by Competitive ABPP

Note: This table provides a representative example of selectivity data. The specific off-targets and their inhibition percentages for this compound would need to be determined experimentally.

| Target Hydrolase | % Inhibition at 1 µM Inhibitor |

| MAGL | >99% |

| FAAH | <10% |

| ABHD6 | <15% |

| ABHD12 | <5% |

| Carboxylesterase 1 | <5% |

| Trypsin | <1% |

Signaling Pathway

The following diagram illustrates the role of MAGL in the endocannabinoid signaling pathway and the mechanism of its inhibition.

Experimental Protocols

Protocol 1: Competitive Gel-Based ABPP for IC50 Determination of this compound

This protocol describes how to determine the potency of this compound against MAGL in a complex proteome (e.g., mouse brain lysate) using a fluorescently tagged broad-spectrum serine hydrolase probe like FP-TAMRA.

Materials:

-

Mouse brain tissue

-

Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

Protein concentration assay kit (e.g., BCA)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

FP-TAMRA probe (or other suitable fluorescent FP probe) stock solution (e.g., 10 µM in DMSO)

-

4x SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Homogenize mouse brain tissue in ice-cold lysis buffer. Centrifuge at 100,000 x g for 45 minutes at 4°C to pellet membranes. Resuspend the membrane fraction in lysis buffer and determine the protein concentration. Adjust the protein concentration to 1 mg/mL.

-

Inhibitor Incubation: In microcentrifuge tubes, add 49.5 µL of the prepared proteome. Add 0.5 µL of this compound at various concentrations (e.g., final concentrations ranging from 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 30 minutes at 37°C.

-

Probe Labeling: Add 1 µL of FP-TAMRA probe (final concentration 200 nM) to each tube. Incubate for 30 minutes at 37°C.

-

Sample Preparation for SDS-PAGE: Quench the reaction by adding 17 µL of 4x SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis and Imaging: Load 20 µL of each sample onto an SDS-PAGE gel. After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the TAMRA fluorophore.

-

Data Analysis: Quantify the fluorescence intensity of the band corresponding to MAGL (~33 kDa). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]

- 4. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]

- 6. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Magl-IN-6 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MAGL) is a key enzyme in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL presents a promising therapeutic strategy for a variety of neurological disorders by enhancing endocannabinoid signaling and reducing neuroinflammation. Magl-IN-6 is a potent and selective inhibitor of MAGL. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its effects on neuronal function and signaling pathways.

Mechanism of Action

MAGL is the primary enzyme responsible for hydrolyzing 2-AG into arachidonic acid (AA) and glycerol.[1][2] By inhibiting MAGL, this compound leads to an accumulation of 2-AG in the brain and peripheral tissues.[3] This has two major downstream consequences:

-

Enhanced Endocannabinoid Signaling: Increased levels of 2-AG lead to greater activation of cannabinoid receptors (CB1 and CB2), which can modulate neurotransmission and provide neuroprotective effects.[3]

-

Reduced Pro-inflammatory Mediators: The decrease in arachidonic acid availability reduces the substrate for cyclooxygenase (COX) enzymes, leading to a decrease in the production of pro-inflammatory prostaglandins.[4][5]

This dual action makes MAGL inhibitors like this compound valuable tools for studying neuroinflammation, neurodegeneration, and pain.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for a representative potent and selective MAGL inhibitor, MAGLi 432. Researchers should perform dose-response studies to determine the optimal concentration for this compound in their specific primary neuron culture system.

| Parameter | Value | Species/Cell Type | Reference |

| IC50 (MAGLi 432) | 4.2 nM | Human MAGL | [1][2] |

| 3.1 nM | Mouse MAGL | [1][2] | |

| Effective in vitro Concentration (MAGLi 432) | 1 µM | Primary human astrocytes, pericytes, and hCMEC/D3 cells | [1][2] |

| Effect on 2-AG Levels (MAGLi 432, 1 µM for 6h) | ~18-fold increase | Primary human astrocytes and BMECs | [1] |

| ~70-fold increase | Primary human pericytes | [1] | |

| Effect on Arachidonic Acid Levels (MAGLi 432, 1 µM for 6h) | Significant depletion | Primary human astrocytes and pericytes | [1] |

| No significant effect | Human BMECs | [1] |

Signaling Pathway

Caption: Signaling pathway affected by this compound.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

-

E18 pregnant mouse or rat

-

Dissection medium (e.g., Hibernate-E)

-

Papain dissociation system

-

Plating medium (e.g., Neurobasal medium with B-27 supplement, Glutamax, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant animal according to approved institutional guidelines.

-

Dissect the embryos and place them in ice-cold dissection medium.

-

Isolate the cortices from the embryonic brains.

-

Mince the cortical tissue and transfer to the papain solution for enzymatic digestion according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

-

Stop the digestion by adding an inhibitor solution.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto poly-lysine coated plates or coverslips at a desired density (e.g., 2.5 x 105 cells/cm2) in pre-warmed plating medium.

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

-

After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

-

Primary neuron cultures (DIV 7-14)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Culture medium

-

Vehicle control (DMSO)

Procedure:

-

Preparation of Working Solutions: Prepare serial dilutions of this compound from the stock solution in pre-warmed culture medium to achieve the desired final concentrations. A typical starting range for a potent MAGL inhibitor would be 10 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Treatment:

-

For acute treatment, remove the existing medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound or vehicle.

-

For chronic treatment, add a small volume of concentrated this compound or vehicle to the existing culture medium to reach the final desired concentration.

-

-

Incubation: Incubate the treated cultures for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the specific downstream assay. A 6-hour incubation has been shown to be effective for observing changes in 2-AG and arachidonic acid levels with a similar inhibitor.[1]

-

Endpoint Analysis: After incubation, proceed with the desired experimental analysis, such as cell viability assays, immunocytochemistry, western blotting, or measurement of lipid mediators.

Experimental Workflow

Caption: Experimental workflow for using this compound.

Downstream Assays

Neuronal Viability Assessment

-

MTT Assay: To assess cell metabolic activity as an indicator of viability.

-

LDH Assay: To measure lactate dehydrogenase release into the culture medium as a marker of cytotoxicity.

-

Live/Dead Staining: Using reagents like Calcein-AM (live cells, green fluorescence) and Ethidium Homodimer-1 (dead cells, red fluorescence).

Measurement of Neuroinflammation

-

ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant.

-

Immunocytochemistry: Stain for markers of glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) if co-cultured with neurons.

-

Western Blot: Analyze the expression of inflammatory signaling proteins (e.g., phosphorylated NF-κB, COX-2).

Analysis of Endocannabinoid and Lipid Signaling

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for quantifying the levels of 2-AG, arachidonic acid, and prostaglandins in cell lysates or culture medium.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the endocannabinoid system and neuroinflammation in the context of neuronal health and disease. The provided protocols offer a framework for utilizing this compound in primary neuron cultures. It is crucial for researchers to perform initial dose-response and time-course experiments to determine the optimal experimental conditions for their specific research questions and neuronal culture system.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Magl-IN-6 in a Neuroinflammation Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. Monoacylglycerol lipase (MAGL) has emerged as a key therapeutic target due to its central role in regulating the endocannabinoid system and pro-inflammatory signaling pathways. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA). Inhibition of MAGL presents a dual therapeutic benefit: it elevates the levels of the neuroprotective 2-AG, which activates cannabinoid receptors (CB1 and CB2), and simultaneously reduces the production of AA, a precursor to pro-inflammatory prostaglandins.[1][2]

Magl-IN-6 is a potent and selective inhibitor of MAGL. These application notes provide a comprehensive overview of the use of this compound in a preclinical model of neuroinflammation, including its mechanism of action, experimental protocols, and expected quantitative outcomes. While specific data for this compound is emerging, the protocols and expected results are based on extensive studies with other well-characterized MAGL inhibitors, such as JZL184 and MAGLi 432.

Mechanism of Action of MAGL Inhibition in Neuroinflammation

The inhibition of MAGL by compounds like this compound initiates a cascade of anti-inflammatory and neuroprotective effects. By blocking MAGL, the hydrolysis of 2-AG is prevented, leading to its accumulation. This has two major downstream consequences:

-

Enhanced Endocannabinoid Signaling: Increased levels of 2-AG lead to greater activation of cannabinoid receptors CB1 and CB2. CB1 receptor activation can modulate neurotransmitter release and synaptic plasticity, while CB2 receptor activation, particularly on immune cells like microglia, is known to dampen pro-inflammatory responses.[3][4]

-

Reduced Pro-inflammatory Eicosanoid Production: The decrease in arachidonic acid levels limits the substrate available for cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins (e.g., PGE2).[2][5]

This dual mechanism effectively shifts the balance from a pro-inflammatory to an anti-inflammatory and neuroprotective state within the central nervous system.

Data Presentation: Quantitative Effects of MAGL Inhibitors in Neuroinflammation Models

The following tables summarize quantitative data from studies using MAGL inhibitors in various neuroinflammation models. This data provides an expected range of efficacy for a potent MAGL inhibitor like this compound.

Table 1: Effects of MAGL Inhibitors on Endocannabinoid and Inflammatory Mediators

| Parameter | Model System | MAGL Inhibitor & Dose | Change from Control/Vehicle | Reference(s) |

| 2-Arachidonoylglycerol (2-AG) | Mouse Brain | JZL184 (4-40 mg/kg, i.p.) | ~8-fold increase | [6] |

| Human Pericytes (in vitro) | MAGLi 432 (1 µM) | ~70-fold increase | [5] | |

| Human BMECs & Astrocytes (in vitro) | MAGLi 432 (1 µM) | ~18-fold increase | [5] | |

| Arachidonic Acid (AA) | Rat Frontal Cortex | JZL184 (10 mg/kg, i.p.) | Significant decrease | [7] |

| Human Astrocytes & Pericytes (in vitro) | MAGLi 432 (1 µM) | Significant decrease | [5] | |

| Prostaglandin E2 (PGE2) | Mouse Brain (LPS model) | MAGLi 432 (1 mg/kg, i.p.) | Reduction | [5] |

| Prostaglandin D2 (PGD2) | Mouse Brain (LPS model) | MAGLi 432 (1 mg/kg, i.p.) | Reduction | [5] |

Table 2: Effects of MAGL Inhibitors on Pro-inflammatory Cytokines

| Cytokine | Model System | MAGL Inhibitor & Dose | Change from LPS/Vehicle | Reference(s) |

| TNF-α | Rat Plasma (LPS model) | JZL184 (10 mg/kg, i.p.) | Significant attenuation of LPS-induced increase | [7][8] |

| IL-1β | Rat Frontal Cortex (LPS model) | JZL184 (10 mg/kg, i.p.) | Significant attenuation of LPS-induced increase | [8] |

| IL-6 | Rat Frontal Cortex (LPS model) | JZL184 (10 mg/kg, i.p.) | Significant attenuation of LPS-induced increase | [8] |

| IL-10 | Rat Plasma (LPS model) | JZL184 (10 mg/kg, i.p.) | Significant attenuation of LPS-induced increase | [7][8] |

Table 3: Effects of MAGL Inhibitors on Cellular Markers of Neuroinflammation

| Marker | Model System | MAGL Inhibitor & Dose | Change from Disease/Vehicle | Reference(s) |

| Microglia Activation (Iba1 immunoreactivity) | APdE9 Mouse Model | JZL184 (40 mg/kg/day for 1 month) | Significant decrease in hippocampus and cortices | [4][9] |

| Astrogliosis | EAE Mouse Model | MAGLi 432 | Reduced | [1] |

| Infiltrating CD45+ and CD3+ cells | EAE Mouse Model | MAGLi 432 | Fewer infiltrating cells in the brain | [1] |

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.

Protocol 1: In Vivo LPS-Induced Neuroinflammation Model

This protocol is adapted from established methods for inducing neuroinflammation in mice to assess the anti-inflammatory effects of MAGL inhibitors.[2][10][11]

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0127:B8)

-

Sterile, pyrogen-free saline

-

C57BL/6 mice (male, 8-10 weeks old)

-

Standard laboratory equipment for injections, tissue collection, and analysis.

Procedure:

-

Animal Acclimation: House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

-

Grouping: Randomly divide mice into the following groups (n=6-10 per group):

-

Vehicle + Saline

-

Vehicle + LPS

-

This compound + LPS

-

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle. A recommended starting dose, based on other potent MAGL inhibitors, is 1-10 mg/kg.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the LPS challenge.

-

-

LPS Challenge:

-

Behavioral Assessment (Optional):

-

At 3-4 hours post-LPS injection, assess sickness behavior using an open-field test to measure locomotor activity. A decrease in activity is indicative of an inflammatory response.

-

-

Tissue Collection:

-

At 4-24 hours post-LPS injection, euthanize mice via an approved method.

-

Collect blood via cardiac puncture for plasma cytokine analysis.

-

Perfuse the animals with ice-cold PBS, and then carefully dissect the brain. Isolate specific brain regions, such as the cortex and hippocampus, for further analysis.

-

-

Analysis:

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma and brain homogenates using ELISA or multiplex assays.

-

Western Blot: Analyze the expression of inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes, COX-2) and signaling proteins in brain lysates.

-

Immunohistochemistry: Perform staining on brain sections to visualize and quantify microglia and astrocyte activation.

-

LC-MS/MS: Quantify levels of 2-AG and arachidonic acid in brain tissue to confirm target engagement.

-

Protocol 2: In Vitro Assessment of Anti-inflammatory Effects in Glial Cells

This protocol allows for the direct assessment of this compound's effects on microglia and astrocytes.[4][9]

Materials:

-

Primary mouse microglia or astrocyte cultures, or immortalized cell lines (e.g., BV-2 microglia).

-

This compound

-

DMSO (for stock solution)

-

LPS and Interferon-gamma (IFN-γ)

-

Cell culture medium and supplements

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for cytokine measurement

Procedure:

-

Cell Culture: Culture glial cells under standard conditions until they reach 80-90% confluency.

-

Pre-treatment:

-

Prepare various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) in cell culture medium from a DMSO stock.

-

Pre-treat the cells with this compound or vehicle (DMSO) for 30-60 minutes.

-

-

Inflammatory Challenge:

-

Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the culture medium.

-

-

Incubation: Incubate the cells for 24 hours.

-

Analysis:

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess assay.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

Cell Viability: Perform an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: Signaling pathway of MAGL inhibition by this compound.

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion

This compound, as a potent inhibitor of monoacylglycerol lipase, holds significant promise for the therapeutic intervention of neuroinflammatory conditions. By elevating 2-AG levels and reducing the synthesis of pro-inflammatory prostaglandins, this compound is expected to attenuate microglial and astrocyte activation, decrease the production of inflammatory cytokines, and ultimately confer neuroprotection. The provided protocols offer a robust framework for the preclinical evaluation of this compound in a widely accepted model of neuroinflammation, enabling researchers to quantify its efficacy and further elucidate its therapeutic potential.

References

- 1. Pharmacological blockade of 2-AG degradation ameliorates clinical, neuroinflammatory and synaptic alterations in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoacylglycerol lipase inhibitor JZL184 reduces neuroinflammatory response in APdE9 mice and in adult mouse glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for "Magl-IN-6" in Synaptic Plasticity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magl-IN-6 is a potent inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1] By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby amplifying its signaling through cannabinoid receptors, primarily CB1 receptors, which are densely expressed in presynaptic terminals. This modulation of the endocannabinoid system has significant implications for synaptic plasticity, the cellular mechanism underlying learning and memory. These application notes provide a comprehensive overview of the use of this compound as a tool to study various forms of synaptic plasticity.

Disclaimer: this compound is a recently developed MAGL inhibitor. While its high potency has been established, to date, there is a lack of specific published studies detailing its application in synaptic plasticity research. The following protocols and application notes are based on the established methodologies for other well-characterized, potent MAGL inhibitors and the known role of the endocannabinoid system in synaptic plasticity. Researchers should consider this when designing and interpreting their experiments.

Mechanism of Action

Monoacylglycerol lipase is a serine hydrolase that catalyzes the breakdown of 2-AG into arachidonic acid and glycerol.[2][3] The endocannabinoid 2-AG is synthesized in the postsynaptic neuron in response to neuronal activity and acts as a retrograde messenger, diffusing across the synaptic cleft to bind to and activate presynaptic CB1 receptors.[4] This activation of CB1 receptors leads to a reduction in neurotransmitter release, a phenomenon that underlies various forms of synaptic plasticity.

This compound, by inhibiting MAGL, prevents the degradation of 2-AG in the presynaptic terminal. This leads to an accumulation of 2-AG and a prolonged activation of CB1 receptors, thereby enhancing and extending the endocannabinoid-mediated suppression of neurotransmitter release. This mechanism makes this compound a valuable tool for investigating the role of 2-AG in both short-term and long-term synaptic plasticity.

Quantitative Data

The following table summarizes the key quantitative data for this compound and provides a comparison with other commonly used MAGL inhibitors.

| Compound | IC₅₀ (nM) | Target | Notes | Reference |

| This compound | 4.71 | Human MAGL | Potent MAGL inhibitor. Data from patent information. | [1] |

| JZL184 | ~8 | Mouse brain MAGL | Widely used irreversible MAGL inhibitor. | [5] |

| KML29 | 5.9 | Human brain proteome | Potent and selective irreversible MAGL inhibitor. | [6] |

| MJN110 | ~1 (mg/kg in vivo) | MAGL | Newer generation MAGL inhibitor with good in vivo efficacy. | [7] |

Signaling Pathway

The following diagram illustrates the role of MAGL and the mechanism of action of this compound in the context of endocannabinoid signaling at a synapse.

Endocannabinoid signaling at the synapse and the action of this compound.

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on two key forms of synaptic plasticity: Depolarization-induced Suppression of Inhibition (DSI) and Long-Term Potentiation (LTP).

Protocol 1: Investigation of this compound on Depolarization-induced Suppression of Inhibition (DSI)

Objective: To determine if this compound enhances and prolongs DSI, a transient form of synaptic plasticity mediated by 2-AG.

Materials:

-

Acute brain slices (e.g., hippocampus or cerebellum) from rodents.

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Whole-cell patch-clamp electrophysiology setup.

-

Recording electrodes (borosilicate glass).

-

Internal solution for recording inhibitory postsynaptic currents (IPSCs).

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick brain slices in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Establish a whole-cell patch-clamp recording from a principal neuron (e.g., a CA1 pyramidal neuron).

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Record baseline spontaneous or evoked IPSCs.

-

-

DSI Induction:

-

Induce DSI by depolarizing the postsynaptic neuron to 0 mV for a short duration (e.g., 5 seconds).[4]

-

Continue to record IPSCs immediately after the depolarization to observe the suppression and recovery of inhibition.

-

-

Application of this compound:

-

After obtaining a stable baseline DSI, bath-apply this compound at a final concentration of 10-100 nM. The optimal concentration should be determined empirically.

-

Allow the drug to perfuse for at least 10-15 minutes to ensure equilibration.

-

-

Post-Drug DSI Induction:

-

Repeat the DSI induction protocol in the presence of this compound.

-

Record the IPSCs and compare the magnitude and duration of DSI to the baseline condition.

-

-

Data Analysis:

-

Measure the amplitude of the IPSCs before and after the depolarizing step.

-

Quantify the magnitude of DSI as the percentage reduction in IPSC amplitude.

-

Measure the duration of DSI (time to recovery to baseline).

-

Compare the DSI magnitude and duration before and after the application of this compound.

-

Protocol 2: Investigation of this compound on Long-Term Potentiation (LTP)

Objective: To determine if this compound modulates the induction or expression of LTP, a long-lasting enhancement of synaptic transmission.

Materials:

-

Acute hippocampal slices from rodents.

-

aCSF, bubbled with 95% O₂ / 5% CO₂.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Field potential or whole-cell patch-clamp electrophysiology setup.

-

Stimulating and recording electrodes.

Procedure:

-

Slice Preparation: Prepare and recover hippocampal slices as described in Protocol 1.

-

Electrophysiological Recording:

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

-

LTP Induction:

-

Application of this compound:

-

In a separate set of slices, pre-incubate the slices with this compound (e.g., 10-100 nM) for at least 20-30 minutes before LTP induction.

-

Alternatively, apply this compound after LTP has been established to investigate its effects on LTP maintenance.

-

-

Post-Drug LTP Induction:

-

Induce LTP in the presence of this compound using the same HFS or TBS protocol.

-

Record fEPSPs for at least 60 minutes.

-

-

Data Analysis:

-

Measure the slope of the fEPSPs.

-

Normalize the fEPSP slope to the pre-induction baseline.

-

Quantify the magnitude of LTP as the percentage increase in the fEPSP slope at a specific time point post-induction (e.g., 50-60 minutes).

-

Compare the magnitude of LTP between control slices and slices treated with this compound.

-

Experimental Workflow

The following diagram outlines a general workflow for investigating the effect of a MAGL inhibitor like this compound on synaptic plasticity.

General workflow for assessing the effects of this compound on synaptic plasticity.

Conclusion